molecular formula C11H14O2 B1368259 2-(2-Methylpropyl)benzoic acid CAS No. 100058-55-7

2-(2-Methylpropyl)benzoic acid

Cat. No.: B1368259
CAS No.: 100058-55-7
M. Wt: 178.23 g/mol
InChI Key: PSHADDQTSCEAHY-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)benzoic acid is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHADDQTSCEAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557643
Record name 2-(2-Methylpropyl)benzoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100058-55-7
Record name 2-(2-Methylpropyl)benzoic acid
Source EPA DSSTox
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Record name 2-(2-methylpropyl)benzoic acid
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Structural Classification and Significance Within Substituted Benzoic Acids

2-(2-Methylpropyl)benzoic acid is classified as a mono-substituted benzoic acid. The core of the molecule is benzoic acid, which consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). In this specific compound, an isobutyl group (-CH2CH(CH3)2) is attached to the second carbon atom (the ortho position) of the benzene ring, relative to the carboxyl group.

Substituted benzoic acids are a pivotal class of compounds in chemistry. researchgate.net The presence of different functional groups on the benzene ring can significantly alter the physical and chemical properties of the parent benzoic acid molecule, including its acidity, solubility, and reactivity. These compounds are recognized as important structural motifs frequently found in pharmaceuticals and are essential building blocks in the discovery of new lead compounds. researchgate.net The carboxylic acid group, for instance, can form a crucial hydrogen bond with arginine residues in certain proteins, an interaction that is exploited in drug design. acs.org The strategic placement of substituents on the benzoic acid scaffold is a key tactic in medicinal chemistry to develop targeted therapeutic agents. acs.orgpreprints.org

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound nih.gov
Molecular Formula C11H14O2 nih.gov
CAS Number 100058-55-7 nih.gov
Molecular Weight 178.23 g/mol nih.gov

Table 2: Computed Physicochemical Properties

Property Value
XLogP3 3.7
Topological Polar Surface Area 37.3 Ų nih.gov
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

Broader Context in Organic Synthesis and Chemical Sciences

Approaches Involving Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxylic acid group (-COOH) onto a molecule. For the synthesis of this compound, this typically involves the reaction of a nucleophilic precursor with carbon dioxide (CO₂).

Organometallic Reagent-Mediated Syntheses

A traditional and reliable method for the synthesis of benzoic acid derivatives is the carboxylation of organometallic reagents, such as Grignard or organolithium reagents. This approach requires the pre-functionalization of the aromatic ring, typically with a halogen, to enable the formation of the organometallic intermediate.

The general process involves two main steps:

Formation of the Organometallic Reagent: An aryl halide, such as 1-bromo-2-(2-methylpropyl)benzene, is reacted with a metal, most commonly magnesium (for Grignaråd reagents) or lithium (for organolithium reagents), in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). This step forms a highly nucleophilic organometallic species where the carbon atom attached to the metal is strongly carbanionic in character.

Carboxylation: The freshly prepared organometallic reagent is then reacted with an electrophilic source of carbon, which is typically solid carbon dioxide (dry ice). chemistry-online.com The nucleophilic aryl group attacks the electrophilic carbon of CO₂, forming a magnesium or lithium carboxylate salt. ucalgary.calibretexts.org

Acidic Work-up: Subsequent acidification of the reaction mixture with a strong aqueous acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield the final this compound. chemistry-online.com

Table 1: Representative Yields for Grignard Carboxylation of Aryl Bromides
Aryl Bromide SubstrateCarboxylation ProductYield (%)Conditions
Benzyl (B1604629) bromidePhenylacetic acid82%Mechanochemical reaction with gaseous CO₂
4-(Methylthio)phenyl bromide4-(Methylthio)benzoic acid58%Mechanochemical reaction with gaseous CO₂
2-(Methylthio)phenyl bromide2-(Methylthio)benzoic acid67%Mechanochemical reaction with gaseous CO₂
2-Bromothiophene2-Thiophenecarboxylic acid56%Mechanochemical reaction with gaseous CO₂
Data adapted from a study on mechanochemical Grignard reactions, illustrating typical yields for the carboxylation of various organobromides. nih.gov

Carbonylation Strategies

Carbonylation strategies introduce a carbonyl group (-CO-) which can be subsequently converted to a carboxylic acid. Transition-metal-catalyzed carbonylation reactions can utilize carbon monoxide (CO) as the C1 source. For instance, cobalt and rhodium complexes are known to catalyze the carbonylation of C-H bonds. beilstein-journals.orgresearchgate.net In the context of this compound synthesis, this would ideally involve the direct carbonylation of isobutylbenzene. However, controlling the regioselectivity to favor the ortho position over the more sterically accessible meta and para positions is a significant challenge without the use of directing groups.

Another approach is the palladium-catalyzed carbonylation of aryl halides or triflates. nih.gov This reaction typically involves a Pd(0) catalyst, a phosphine ligand, and a base. While this method still requires a pre-functionalized starting material similar to the Grignard reaction, it is often more tolerant of other functional groups in the molecule.

Aromatic Functionalization Routes

These methods involve the direct functionalization of a C-H bond on the aromatic ring of an isobutylbenzene precursor, offering a more atom- and step-economical alternative to classical methods.

Directed ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov The method relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate. The DMG, which typically contains a heteroatom (O, N), coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation to the adjacent ortho C-H bond. nih.gov The resulting aryllithium intermediate can then be trapped with an electrophile, such as CO₂, to install a carboxylic acid group precisely at the ortho position.

Common DMGs include amides (-CONR₂), carbamates (-OCONR₂), and methoxy groups (-OCH₃). nih.gov For the synthesis of this compound, one could envision a strategy starting with an isobutylbenzene derivative bearing a potent DMG. For example, N,N-diisopropyl-isobutylbenzamide could be subjected to ortho-lithiation followed by quenching with CO₂.

Recent studies have also demonstrated that the carboxylate group itself can function as a DMG for a second functionalization at the ortho position. researchgate.netorganic-chemistry.org This allows for the synthesis of contiguously substituted benzoic acids.

Table 2: Examples of Directed ortho-Lithiation/Carboxylation
SubstrateDirecting GroupElectrophileProductYield (%)
N,N-diisopropylbenzamide-CON(i-Pr)₂CO₂N,N-diisopropylphthalamic acid95%
N,N-diisopropyl-4-methoxybenzamide-CON(i-Pr)₂CO₂N,N-diisopropyl-2-carboxy-4-methoxybenzamide89%
2-Methoxybenzoic acid-COOH / -OCH₃(after lithiation)2-methoxyisophthalic acid-
Data based on studies of ortho-lithiation of N,N-diisopropylbenzamides and unprotected benzoic acids. researchgate.netnih.gov

Metal-Catalyzed C-H Activation Pathways (e.g., Iridium, Palladium, Rhodium, Cobalt catalysis)

Direct C-H activation is a frontier in organic synthesis that avoids the need for pre-functionalization of the substrate. nih.gov Transition metal catalysts, particularly those based on noble metals like palladium, rhodium, and iridium, have been developed to directly carboxylate aromatic C-H bonds with CO₂. nih.govresearchgate.net

Palladium (Pd) Catalysis: Palladium catalysts are widely studied for C-H functionalization. Recent advances have shown that Pd(II) complexes can catalyze the direct carboxylation of non-activated arenes with CO₂. nih.govresearchgate.netnih.gov These reactions often require a directing group on the substrate to achieve high regioselectivity for the ortho position. The carboxylate group of a benzoic acid derivative can itself act as a directing group to guide the catalyst.

Rhodium (Rh) Catalysis: Rhodium complexes have also been successfully employed for chelation-assisted, ortho-C-H carboxylation of arenes using CO₂ at atmospheric pressure. nih.gov Typically, a directing group such as a pyridine or pyrazole is required to coordinate to the rhodium center and direct the C-H activation to the ortho position of the aromatic ring.

Iridium (Ir) Catalysis: Iridium catalysts are highly effective for various C-H activation reactions, including borylation and silylation, often directed by hydroxyl or amide groups. While direct iridium-catalyzed carboxylation is less common, the principles of directed C-H activation are well-established and could potentially be applied to this transformation. nih.gov

Cobalt (Co) Catalysis: As a more abundant and less expensive first-row transition metal, cobalt has emerged as an attractive alternative for C-H activation. Cobalt complexes have been shown to catalyze the carboxylation of various substrates, including aryl chlorides and compounds with allylic C(sp³)–H bonds, with CO₂. beilstein-journals.orgfigshare.com The direct carboxylation of aromatic C-H bonds is an area of active research.

Table 3: Substrate Scope for Pd(II)-Catalyzed Aromatic C-H Carboxylation
Arene SubstrateProductTurnover Number (TON)Regioselectivity
1,3-Dimethoxybenzene2,4-Dimethoxybenzoic acid84>95%
1,2-Dimethoxybenzene (Veratrole)3,4-Dimethoxybenzoic acid (Veratric acid)102>95%
Anisolep-Anisic acid / o-Anisic acid1880:20 (p:o)
Toluenep-Toluic acid / o-Toluic acid1060:40 (p:o)
Data from a study on direct carboxylation of arenes using a computationally designed Pd(II) catalyst, showing TON and regioselectivity for various substrates. nih.gov

Green Chemistry Principles in its Preparation

The principles of green chemistry provide a framework for designing more sustainable chemical processes. When evaluating the synthesis of this compound, these principles can guide the choice of methodology.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. C-H activation pathways (Section 2.2.2) are inherently more atom-economical than classical organometallic routes (Section 2.1.1), as they avoid the use of stoichiometric metals (e.g., Mg) and halogens (e.g., Br) that are ultimately discarded as waste.

Prevention of Waste: C-H activation and catalytic routes generate significantly less waste compared to stoichiometric methods. For example, Grignard synthesis produces magnesium halide salts as byproducts, whereas an ideal C-H carboxylation would only produce the desired product from the arene and CO₂.

Use of Catalysis: Catalytic reactions are superior to stoichiometric ones as they use small amounts of a substance to perform the transformation many times. The metal-catalyzed C-H activation routes are prime examples of this principle.

Energy Efficiency & Safer Solvents: Modern synthetic methods, such as mechanochemical Grignard reactions performed in a ball mill, can significantly reduce the need for bulk solvents and may proceed at ambient temperature, thus lowering energy consumption. nih.gov Research into electrochemical methods, which use electricity to drive reactions, also represents a move towards more sustainable and energy-efficient synthesis. researchgate.netorganic-chemistry.orgnih.gov

By applying these principles, chemists can develop synthetic routes to this compound that are not only efficient and selective but also environmentally responsible.

Advanced Reactivity and Derivatization Chemistry of 2 2 Methylpropyl Benzoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.

Formation of Activated Carboxylic Acid Derivatives (e.g., acid halides, anhydrides)

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, it is often converted into more reactive intermediates such as acid halides and anhydrides.

Acid Halides: The most common acid halides are acid chlorides, which can be synthesized by treating 2-(2-methylpropyl)benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.comprepchem.com For instance, the reaction with thionyl chloride produces 2-(2-methylpropyl)benzoyl chloride, sulfur dioxide, and hydrogen chloride gas. youtube.com

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often facilitated by heating with a dehydrating agent like acetic anhydride (B1165640). wikipedia.org The reaction of this compound with acetic anhydride would yield 2-(2-methylpropyl)benzoic anhydride and acetic acid. wikipedia.orgorgsyn.org Mixed anhydrides can also be formed.

DerivativeReagentProductByproducts
Acid ChlorideThionyl chloride (SOCl₂)2-(2-Methylpropyl)benzoyl chlorideSO₂, HCl
AnhydrideAcetic anhydride ((CH₃CO)₂O)2-(2-Methylpropyl)benzoic anhydrideAcetic acid

Esterification and Amidation as Synthetic Intermediates

Esterification: Esters of this compound are valuable synthetic intermediates. They are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. mdpi.comijstr.org The reaction is reversible and driven to completion by removing water. Alternatively, esters can be formed by reacting the more reactive acid chloride or anhydride derivatives with an alcohol. wikipedia.org

Amidation: Amides are synthesized by reacting this compound or its activated derivatives with ammonia (B1221849) or a primary or secondary amine. nih.gov Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures. A more common approach involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine at room temperature to form the corresponding amide. nih.gov

ReactionReactantsCatalyst/ConditionsProduct
EsterificationThis compound + AlcoholAcid catalyst (e.g., H₂SO₄), heat2-(2-Methylpropyl)benzoate ester
Amidation2-(2-Methylpropyl)benzoyl chloride + AmineRoom temperatureN-substituted-2-(2-methylpropyl)benzamide

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-(2-methylpropyl)phenyl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. Catalytic hydrogenation can also be employed, for example, using a Pt/SnO₂ catalyst under hydrogen pressure, which can selectively reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol. qub.ac.uk

Oxidation: The aromatic ring of benzoic acids is generally resistant to oxidation under mild conditions. However, the isobutyl side chain can be susceptible to oxidation under more vigorous conditions, though this is not a common synthetic transformation. The primary focus of oxidation reactions involving benzoic acid derivatives is often on functional groups attached to the ring rather than the ring or the alkyl chain itself.

Aromatic Ring Functionalization Reactions

The electronic nature of the carboxylic acid group and the steric hindrance from the ortho-isobutyl group significantly influence the regioselectivity of reactions on the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is an electron-withdrawing group and a deactivator for electrophilic aromatic substitution. study.comstudy.com It directs incoming electrophiles to the meta-position. study.comstudy.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound would be expected to yield predominantly the 3-substituted product. The reaction rate will be slower compared to that of unsubstituted benzene (B151609). msu.edu

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on benzene rings unless they are substituted with strong electron-withdrawing groups, typically nitro groups, at positions ortho and/or para to a good leaving group. chemistrysteps.comnih.gov The carboxylic acid group is not sufficiently activating to promote NAS under standard conditions. youtube.comyoutube.com

Reaction TypeDirecting Effect of -COOHReactivityExpected Product Position
Electrophilic Aromatic Substitutionmeta-directingDeactivated ring3-substituted
Nucleophilic Aromatic Substitution-Not typically reactive-

Directed Functionalization Strategies at the ortho-Positions

Despite the electronic preference for meta-substitution in EAS, modern synthetic methods allow for functionalization at the positions ortho to the carboxylic acid group. nih.govrsc.orgnih.gov The carboxylic acid group can act as a directing group, facilitating these transformations. researchgate.net

Directed Ortho-Lithiation: The carboxylic acid can be deprotonated with a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA (tetramethylethylenediamine) to form a dianion. rsc.orgsemanticscholar.orgresearchgate.net This species then directs a second lithiation to the ortho-position. rsc.orgsemanticscholar.orgresearchgate.net Quenching this ortho-lithiated species with an electrophile introduces a substituent at the position adjacent to the carboxylic acid group. rsc.orgresearchgate.netresearchgate.net

Transition Metal-Catalyzed C-H Activation: The carboxylate group can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.govnih.govresearchgate.net Catalysts based on palladium, ruthenium, or other transition metals can selectively functionalize the C-H bonds at the ortho-positions. nih.govnih.govsemanticscholar.org This allows for the introduction of a variety of functional groups, including alkyl and aryl groups, under relatively mild conditions. nih.govsemanticscholar.org

StrategyKey FeaturesOutcome
Directed Ortho-LithiationUse of strong base (e.g., s-BuLi/TMEDA) to form an ortho-lithiated species. rsc.orgresearchgate.netbaranlab.orgIntroduction of an electrophile at the ortho-position. rsc.orgresearchgate.net
Transition Metal-Catalyzed C-H ActivationCarboxylate group directs a metal catalyst (e.g., Pd, Ru) to the ortho C-H bond. nih.govnih.govresearchgate.netortho-alkylation, ortho-arylation, etc. nih.govsemanticscholar.org

Reactivity of the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) side chain of this compound presents a key site for synthetic modification. The reactivity of this alkyl group is significantly influenced by its attachment to the benzene ring. The carbon atom directly bonded to the aromatic ring is known as the benzylic carbon. The C-H bonds at this benzylic position are weaker than typical alkane C-H bonds. This reduced bond dissociation energy is due to the resonance stabilization of the resulting benzylic radical, making this position the primary target for a variety of chemical transformations. The presence of the carboxylic acid group at the ortho position can introduce steric hindrance and may electronically influence the reaction pathways.

Selective Functionalization of Alkyl Moieties

Selective functionalization of the 2-methylpropyl side chain primarily involves reactions that target the activated benzylic C-H bonds. Free-radical halogenation is a prominent method for introducing functionality at this position.

Benzylic Bromination with N-Bromosuccinimide (NBS)

A standard and highly effective method for the selective bromination of the benzylic position is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and typically in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. wikipedia.org The use of NBS is crucial as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction mechanism involves three key stages:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the 2-methylpropyl side chain. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Due to the steric bulk of the isobutyl group and the ortho-carboxylic acid, the approach of the bromine radical may be somewhat hindered, potentially affecting reaction rates compared to less substituted alkylbenzenes. However, the inherent reactivity of the benzylic C-H bond generally ensures that functionalization occurs selectively at this site.

Table 1: General Conditions for Selective Benzylic Bromination
ReagentInitiatorSolventConditionsExpected Product
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Carbon tetrachloride (CCl₄)Reflux, light irradiation2-(1-Bromo-2-methylpropyl)benzoic acid

Oxidative Transformations

The 2-methylpropyl side chain is susceptible to oxidation, particularly at the benzylic position. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions, leading to either partial oxidation to a ketone or complete degradation to a carboxylic acid.

Strong Oxidation to a Carboxylic Acid

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a hot, aqueous solution (often under acidic or basic conditions), can cleave the alkyl side chain and oxidize the benzylic carbon to a carboxylic acid. masterorganicchemistry.comlumenlearning.comlibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. In the case of this compound, the entire isobutyl group is cleaved, and the benzylic carbon is oxidized, which would theoretically lead to the formation of phthalic acid (benzene-1,2-dicarboxylic acid). The rest of the alkyl chain is typically converted to carbon dioxide. masterorganicchemistry.com

The general transformation can be represented as: Alkylbenzene + KMnO₄ (hot, aq.) → Benzoic acid derivative

This vigorous oxidation highlights the stability of the aromatic ring and the reactivity of the benzylic position. The reaction is thought to proceed through a free-radical mechanism involving the abstraction of a benzylic hydrogen. iosrjournals.org

Table 2: Conditions for Strong Oxidative Cleavage
Oxidizing AgentSolventConditionsExpected Product
Potassium permanganate (KMnO₄)Water, often with acid or baseHeatPhthalic acid

Selective Oxidation to a Ketone

Milder and more selective oxidation methods can convert the benzylic methylene (B1212753) group (-CH₂-) of the isobutyl side chain into a carbonyl group (ketone) without cleaving the carbon-carbon bond. Various catalytic systems have been developed for this purpose, often employing transition metal catalysts and a less aggressive oxidant. For instance, manganese dioxide (MnO₂) is known to selectively oxidize benzylic alcohols to aldehydes or ketones, suggesting that if the benzylic position were first hydroxylated, further controlled oxidation would be possible. youtube.com

More direct methods involve catalysts based on metals like manganese, cobalt, or copper in combination with oxidants such as tert-butyl hydroperoxide (TBHP) or even molecular oxygen. These reactions are typically performed under milder conditions than permanganate oxidation. The expected product from the selective oxidation of the benzylic position of this compound would be 2-(2-methyl-1-oxopropyl)benzoic acid. The efficiency and selectivity of such reactions can be influenced by the specific catalyst and reaction conditions chosen.

Theoretical and Computational Investigations of 2 2 Methylpropyl Benzoic Acid

Quantum Chemical Studies on Electronic Structure and Conformation

Quantum chemical methods are instrumental in understanding the fundamental electronic properties and spatial arrangements of molecules. For 2-(2-Methylpropyl)benzoic acid, such studies would provide insight into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not readily found, the application of this theory would typically involve the calculation of various molecular properties.

Hypothetical DFT-Calculated Properties of this compound:

PropertyDescriptionPotential Significance
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface.Reveals regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesA method for estimating the partial atomic charges within a molecule.Provides insight into the distribution of charge and the polarity of chemical bonds.

This table represents a general application of DFT and is not based on published data for this compound.

Conformational Landscape Analysis

The conformational landscape of this compound would be determined by the rotational freedom around the single bonds connecting the isobutyl group to the benzene (B151609) ring and the carboxylic acid group to the ring. The steric hindrance between the bulky isobutyl group and the carboxylic acid group at the ortho position is expected to significantly influence the preferred conformations. A comprehensive analysis would involve mapping the potential energy surface as a function of these dihedral angles to identify low-energy conformers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations can provide insights into the behavior of molecules at the atomic level over time, including their interactions with other molecules.

Intermolecular Interactions and Aggregation Studies

For this compound, a key intermolecular interaction is the hydrogen bonding between the carboxylic acid groups, which can lead to the formation of dimers. Molecular dynamics simulations could be employed to study the stability of these dimers and the potential for further aggregation in different solvents. These simulations would also shed light on the non-covalent interactions, such as van der Waals forces and π-stacking, that may play a role in the bulk properties of the compound.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states.

Transition State Characterization

For any reaction involving this compound, such as its esterification or decarboxylation, computational methods could be used to locate and characterize the transition state structures. This involves calculating the energy and geometry of the highest point on the reaction pathway, which is crucial for determining the reaction rate and understanding the reaction mechanism. The vibrational frequencies of the transition state would also be calculated to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions involving this compound, also known as 2-isobutylbenzoic acid. Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction pathways and determine the activation energies for the formation of different regioisomers or stereoisomers. By identifying the transition states with the lowest energy barriers, the most likely products can be predicted.

For reactions involving electrophilic aromatic substitution on the benzene ring of this compound, computational models can predict the regioselectivity. These models assess the electronic properties of the aromatic ring, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO). The positions most susceptible to electrophilic attack can thus be identified. The directing effects of the carboxylic acid and the 2-methylpropyl groups, which are often competing, can be quantitatively evaluated.

In the context of reactions at the carboxylic acid group or the alkyl side chain, computational methods can elucidate stereoselectivity. For instance, in reactions creating a new chiral center, the relative energies of the transition states leading to different stereoisomers can be calculated. This allows for the prediction of which diastereomer or enantiomer will be formed in excess. An example of a reaction where regioselectivity is crucial is the rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes. mdpi.com DFT calculations in such systems can reveal that the observed regioselectivity is governed by a combination of steric and coordination effects. mdpi.com

Recent research on the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids to form phthalides demonstrates the practical application of understanding reactivity. organic-chemistry.org This type of intramolecular cyclization is inherently regioselective, targeting the C-H bonds of the alkyl substituent. organic-chemistry.org Theoretical studies can model the feasibility of hydrogen atom abstraction from the primary, secondary, or tertiary carbons of the isobutyl group, predicting the most favorable pathway for lactone formation.

Table 1: Calculated Parameters for Predicting Reactivity in Substituted Benzoic Acids Note: This table is illustrative and based on general principles of computational chemistry applied to substituted benzoic acids. Specific values for this compound would require dedicated calculations.

ParameterComputational MethodPredicted Influence on Reactivity
HOMO-LUMO Energy GapDFT (e.g., B3LYP/6-311++G(d,p))A smaller gap generally indicates higher reactivity toward electrophiles. researchgate.net
Molecular Electrostatic Potential (MEP)DFTIndicates regions of negative potential (electron-rich) that are susceptible to electrophilic attack.
Calculated Transition State EnergiesDFT, Ab initio methodsLower activation energy barriers indicate preferred reaction pathways and predict the major regio- or stereoisomer.
Condensed Fukui FunctionsDFTLocalizes the reactivity of specific atoms within the molecule, predicting sites for nucleophilic and electrophilic attack. researchgate.net

The Ortho Effect in 2-Substituted Benzoic Acids: A Theoretical Perspective

The "ortho effect" is a well-documented phenomenon where a substituent at the ortho position of benzoic acid exerts an influence on the acidity of the carboxylic group that is often different from, and usually greater than, the effect of the same substituent at the meta or para positions. wikipedia.org Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent. wikipedia.orgquora.com Computational studies have been instrumental in deconstructing this effect into its constituent parts.

Steric and Electronic Contributions to Reactivity

Theoretical analyses, particularly those using DFT methods like B3LYP, have been employed to quantify the various contributions to the ortho effect. rsc.orgresearchgate.net The effect is a complex interplay of several factors, including polar (inductive and resonance) effects, intramolecular hydrogen bonding, and steric effects. rsc.org

Steric Effects: The presence of a substituent at the ortho position, such as the 2-methylpropyl group, can cause steric hindrance with the carboxylic acid group. wikipedia.org This steric repulsion forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This disruption of planarity is a key aspect of the ortho effect. Computational models can precisely calculate the dihedral angle between the plane of the carboxylic acid group and the benzene ring. For instance, studies on 2-tert-butylbenzoic acid, a sterically similar compound, have quantitatively evaluated the energetic consequences of this twisting. rsc.org

Electronic Effects: The electronic influence of the ortho substituent is also significant. Polar effects, encompassing both inductive and resonance contributions, are considered a major component of the ortho effect. rsc.org Theoretical calculations can separate these effects from steric contributions through methods like isodesmic reactions, which allow for the comparison of energies of structurally related molecules. rsc.orgnih.gov While steric effects are strong, they are often of a similar magnitude in both the undissociated acid and its conjugate base (the carboxylate anion), which can limit their net impact on acidity. rsc.orgresearchgate.net In some cases, electrostatic interactions, such as pole/induced dipole interactions, have been proposed to be more significant than steric effects in explaining the increased acidity, as they can preferentially stabilize the anion. rsc.orgnih.gov

Resonance Inhibition and Planarity Considerations

A classical explanation for the ortho effect is the concept of Steric Inhibition of Resonance (SIR). wikipedia.orgyoutube.com According to this theory, when the carboxylic acid group is twisted out of the plane of the benzene ring, the resonance interaction between the carboxyl group's π-system and the aromatic π-system is diminished. wikipedia.org This destabilizes the undissociated acid to a greater extent than the carboxylate anion. In the benzoate (B1203000) anion, the negative charge is primarily delocalized between the two oxygen atoms. Preventing resonance with the ring focuses this delocalization within the carboxylate group itself, leading to a more stable conjugate base and thus a stronger acid. youtube.comstackexchange.com

Table 2: Theoretical Torsional Angles and Energy Barriers in Ortho-Substituted Benzoic Acids Note: This data is representative of findings for sterically hindered 2-alkylbenzoic acids and is intended to be illustrative. Precise values for this compound are not available without specific computational studies.

CompoundComputational LevelCalculated Dihedral Angle (Ring Plane vs. COOH Plane)Key Theoretical Finding
Benzoic AcidB3LYP/6-311++G(d,p)~0° (planar) mdpi.comThe cis conformer is planar, allowing for maximum resonance between the carboxyl group and the ring. mdpi.com
2-Methylbenzoic AcidRHF/6-31+G(d,p)Planar nih.govIncreased acidity is attributed to electrostatic stabilization of the anion, not SIR. nih.gov
2-tert-Butylbenzoic AcidB3LYP/6-31+G(d,p)Non-planarSIR contributes to the energy of the acid and its anion, but enhanced acidity is primarily due to stabilizing interactions in the anion. rsc.org
2,6-Dimethylbenzoic AcidB3LYP/6-311+G(3df,2pd)Non-planar nih.govSIR is significant in both the acid and the anion; increased acidity is explained by electrostatic interactions. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Methylpropyl Benzoic Acid in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For 2-(2-Methylpropyl)benzoic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method necessitates the careful selection and optimization of several key parameters to achieve efficient separation, particularly when dealing with its positional isomers (3- and 4-isobutylbenzoic acid).

A common approach for the analysis of alkyl-substituted benzoic acids is reversed-phase HPLC. ekb.egzodiaclifesciences.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for effective interaction with the nonpolar alkyl-benzene moiety of the molecule. ekb.eg

The mobile phase composition is a critical factor in achieving optimal separation. A typical mobile phase for this type of analysis consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often buffered and acidified. sielc.comusda.gov The addition of an acid, like phosphoric acid or trifluoroacetic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and improving peak shape. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good resolution from other components in a mixture.

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound exhibits strong absorbance in the UV region, typically around 230-254 nm. thermofisher.comupb.ro For enhanced specificity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, aiding in compound identification.

An example of a starting point for an HPLC method for this compound is presented in the table below. Optimization would involve adjusting the gradient profile, flow rate, and mobile phase pH to achieve the desired resolution and analysis time.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Start at 40% B, increase to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications in Complex Mixtures

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the polarity and low volatility of carboxylic acids, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and column adsorption. researchgate.net To overcome these issues, derivatization is a common and necessary step.

The most prevalent derivatization techniques for carboxylic acids are silylation and esterification. colostate.eduresearchgate.net Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Esterification, another effective method, converts the carboxylic acid into its corresponding ester, for example, a methyl ester, using reagents such as methanol with an acid catalyst or diazomethane. colostate.edu These derivatization procedures increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.

For the separation of the resulting derivative of this compound, a nonpolar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is typically employed. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A temperature-programmed oven is used to gradually increase the column temperature, allowing for the separation of compounds with a wide range of boiling points.

Detection in GC is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The combination of derivatization and GC-FID provides a robust method for the quantification of this compound in complex mixtures.

A representative set of GC conditions for the analysis of derivatized this compound is outlined in the table below.

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column 5% Phenyl-polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1 mL/min
Detector Flame Ionization Detector (FID) at 300 °C

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged species. acs.orgcsus.eduresearchgate.net In its Capillary Zone Electrophoresis (CZE) mode, analytes are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field.

For the analysis of this compound, which is an acidic compound, CZE is well-suited. The separation is typically carried out in a basic buffer, such as a phosphate (B84403) or borate (B1201080) buffer, where the carboxylic acid group is deprotonated, rendering the molecule negatively charged. nih.gov The migration of the analyte is then influenced by both its electrophoretic mobility towards the anode and the electroosmotic flow (EOF) of the buffer, which is generally directed towards the cathode. By manipulating the pH and composition of the buffer, the charge on the analyte and the magnitude of the EOF can be controlled to achieve optimal separation from other components. acs.org

The separation of positional isomers of substituted benzoic acids has been demonstrated using CZE, highlighting its potential for resolving this compound from its 3- and 4-isomers. acs.orgcsus.edu Detection in CE is most commonly performed by on-capillary UV absorbance, similar to HPLC. The simplicity of the instrumentation, coupled with high separation efficiency and low sample and reagent consumption, makes CZE a valuable technique in research contexts.

The table below provides typical parameters for the CZE analysis of substituted benzoic acids.

ParameterCondition
Capillary Fused silica (B1680970) (e.g., 50 cm total length, 50 µm ID)
Background Electrolyte 20 mM Sodium borate buffer, pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV at 220 nm

Hyphenated Techniques for Structural and Quantitative Analysis

To gain more comprehensive information, chromatographic and electrophoretic techniques are often coupled with mass spectrometry, a powerful detection method that provides structural and quantitative data.

GC-Mass Spectrometry (GC-MS) for Trace Analysis

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the excellent separation capabilities of GC with the highly sensitive and selective detection provided by MS. Following derivatization and separation as described in the GC section, the eluting compound enters the mass spectrometer.

In the MS, the derivatized this compound molecules are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. The fragmentation pattern of the silylated or esterified derivative of this compound would be expected to show characteristic ions. For instance, the fragmentation of benzoic acid itself often involves the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). docbrown.infolibretexts.org For an alkyl-substituted benzoic acid, fragmentation of the alkyl chain is also expected. The mass spectrum of the closely related isobutyl benzoate (B1203000) shows a prominent peak corresponding to the benzoyl cation (m/z 105) and a peak related to the isobutyl group. nist.gov

GC-MS is particularly valuable for trace analysis due to its high sensitivity and the ability to use selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, significantly reducing background noise and enhancing detection limits.

ParameterCondition
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 m/z
Expected Fragments (TMS derivative) Molecular ion, loss of CH3, loss of the isobutyl group, benzoyl-related ions.

LC-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide array of compounds in complex matrices, such as biological fluids or environmental samples. rsc.org Following HPLC separation, the analyte is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the molecule.

For this compound, electrospray ionization (ESI) is the most common ionization technique. nih.gov In negative ion mode, ESI facilitates the deprotonation of the carboxylic acid group, forming the [M-H]⁻ ion. nih.gov This soft ionization technique typically results in minimal fragmentation, with the mass spectrum being dominated by the molecular ion.

For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) is often employed. In this setup, the [M-H]⁻ ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are detected in the second mass analyzer. The transition from the precursor ion to a specific product ion, known as a selected reaction monitoring (SRM) transition, provides a high degree of specificity, allowing for accurate quantification even in the presence of co-eluting interferences. nih.govresearchgate.net The fragmentation of the deprotonated molecule would likely involve the loss of CO₂ from the carboxylate group. The study of substituted benzoic acids has shown that the position and nature of the substituent can influence the fragmentation pattern. nih.govvu.edu.au

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Analyzer Triple Quadrupole
Precursor Ion [M-H]⁻ (m/z 177.1)
Product Ions (CID) Fragments resulting from the loss of CO₂ and cleavage of the alkyl chain.

Spectroscopic Methodologies for Elucidating Reaction Pathways and Products

Spectroscopic techniques are indispensable tools for gaining insight into the molecular structure of this compound and for monitoring its synthesis in real-time. These methods provide detailed information on the connectivity of atoms and the nature of functional groups, which is crucial for confirming the identity of the compound and its derivatives, as well as for understanding reaction kinetics and mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex derivatives of this compound, one-dimensional (1D) NMR (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed for unambiguous structure elucidation.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environment. For this compound, the expected chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyl substituent on the aromatic ring. Due to the ortho-effect, the presence of the 2-methylpropyl group in the ortho position causes the carboxyl group to twist out of the plane of the benzene ring, which can influence the chemical shifts of the aromatic protons and carbons. wikipedia.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
Carboxyl H~12.0-13.0-Singlet
Aromatic H~7.2-8.0-Multiplets
CH₂~2.7~38Doublet
CH~2.0~28Multiplet
CH₃~0.9~22Doublet
Carboxyl C-~173-
Aromatic C (substituted)-~145, ~132-
Aromatic C (unsubstituted)-~126-131-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR Techniques for Structural Elucidation: For more complex derivatives of this compound, where 1D NMR spectra may be ambiguous due to overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments identify protons that are coupled to each other, typically through two or three bonds. This helps in establishing the connectivity of protons within the 2-methylpropyl group and the coupling patterns of the aromatic protons.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the point of attachment of the 2-methylpropyl group and the carboxylic acid group to the benzene ring by observing correlations between the protons of the substituent and the carbons of the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. It is particularly well-suited for real-time, in-situ monitoring of chemical reactions, providing insights into reaction kinetics and the formation of intermediates and products. azom.com The synthesis of this compound can be monitored by observing the appearance of characteristic absorption bands of the product and the disappearance of reactant bands.

The FT-IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. docbrown.info

C-H Stretches: Absorptions for the aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the 2-methylpropyl group are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1710-1680 cm⁻¹. docbrown.info

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group give rise to bands in the 1320-1210 cm⁻¹ and 950-900 cm⁻¹ regions, respectively.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch3300-2500Broad, Strong
Aromatic C-HStretch>3000Medium
Aliphatic C-HStretch<3000Medium-Strong
Carboxylic Acid C=OStretch1710-1680Strong, Sharp
Aromatic C=CStretch~1600, ~1450Medium-Weak
Carboxylic Acid C-OStretch1320-1210Strong
Carboxylic Acid O-HBend950-900Broad, Medium

By using an Attenuated Total Reflectance (ATR) FT-IR probe immersed in the reaction mixture, the synthesis can be monitored continuously. For example, in a Grignard carboxylation reaction to synthesize this compound, one could monitor the disappearance of the Grignard reagent's characteristic bands and the simultaneous appearance of the strong carbonyl absorption of the carboxylic acid product.

Electrochemical Detection and Quantification Approaches

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful for these purposes. nih.gov

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that can provide information on the oxidation and reduction potentials of the analyte. For substituted benzoic acids, the electrochemical behavior is influenced by the nature and position of the substituents on the aromatic ring. researchgate.net The oxidation of this compound is expected to occur at the benzene ring at a specific potential, which can be used for its identification.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for quantitative analysis. In DPV, the current is measured just before and at the end of each potential pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak height is directly proportional to the concentration of the analyte. This relationship allows for the development of calibration curves for the accurate quantification of this compound in various samples.

Interactive Data Table: Hypothetical Electrochemical Parameters for the Quantification of this compound

Parameter Cyclic Voltammetry (CV) Differential Pulse Voltammetry (DPV)
Oxidation Peak Potential (Epa) ~ +1.2 V (vs. Ag/AgCl)~ +1.1 V (vs. Ag/AgCl)
Linear Range 10⁻⁵ - 10⁻³ M10⁻⁷ - 10⁻⁵ M
Limit of Detection (LOD) ~ 1 µM~ 0.05 µM
Diffusion Coefficient (D) ~ 5 x 10⁻⁶ cm²/s-

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

The development of a quantitative electrochemical method for this compound would involve optimizing experimental parameters such as the supporting electrolyte, pH, and the potential waveform. The use of chemically modified electrodes can also enhance the sensitivity and selectivity of the analysis.

Role and Applications of 2 2 Methylpropyl Benzoic Acid in Contemporary Chemical Science Non Biological Focus

As a Versatile Building Block in Organic Synthesis

The dual functionality of 2-(2-Methylpropyl)benzoic acid—a reactive carboxylic acid and a sterically influential ortho-alkyl group—makes it a valuable synthon, or building block, in organic chemistry.

The carboxylic acid moiety of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups. These transformations are fundamental in the manufacturing of specialty chemicals where specific physical and chemical properties are desired. The presence of the ortho-isobutyl group imparts increased lipophilicity and steric bulk to the resulting molecules, influencing properties such as solubility, viscosity, and thermal stability.

Key transformations include:

Esterification: Reaction with various alcohols yields esters, which could find use as specialty solvents, plasticizers, or fragrance components.

Amidation: Conversion to amides through reaction with amines opens pathways to a range of molecules with potential applications in agrochemicals or as precursors to more complex nitrogen-containing compounds.

Reduction: Reduction of the carboxylic acid to a primary alcohol affords 2-(2-Methylpropyl)benzyl alcohol, a precursor for other specialty compounds.

Acyl Halide Formation: Conversion to the corresponding acyl chloride or bromide creates a highly reactive intermediate for Friedel-Crafts acylation reactions or for the synthesis of esters and amides under mild conditions.

Transformation Reagent Example Product Class Potential Application Area
EsterificationEthanol, H⁺ catalystEthyl 2-(2-methylpropyl)benzoateSpecialty Solvents, Fragrances
AmidationDiethylamineN,N-Diethyl-2-(2-methylpropyl)benzamideChemical Intermediate
ReductionLithium aluminum hydride (LiAlH₄)(2-(2-Methylpropyl)phenyl)methanolBuilding Block for Fine Chemicals
Acyl Halide FormationThionyl chloride (SOCl₂)2-(2-Methylpropyl)benzoyl chlorideReactive Intermediate in Synthesis

In modern organic synthesis, the direct functionalization of carbon-hydrogen (C–H) bonds has become a powerful tool for building molecular complexity efficiently. The carboxylic acid group in benzoic acid derivatives can act as a directing group, facilitating selective C–H activation at the ortho-position. While this compound already possesses a substituent at one ortho-position, the remaining ortho C-H bond (at the 6-position) is a prime target for further functionalization.

Transition-metal-catalyzed reactions, particularly with palladium, iridium, or rhodium, can introduce a range of substituents at this position. nih.govacs.orgnih.gov This strategy allows for the construction of highly substituted, non-prohibited aromatic rings that are valuable intermediates for advanced materials or other complex organic molecules. The pre-existing isobutyl group sterically and electronically influences the reactivity of the second ortho-position, potentially offering unique selectivity in these transformations.

C-H Functionalization Reaction Catalyst System (Example) Resulting Structure Significance
Ortho-Iodination[Cp*IrCl₂]₂2-Iodo-6-(2-methylpropyl)benzoic acidIntroduction of a versatile halogen handle for cross-coupling. acs.org
Ortho-AminationIron Catalyst2-Amino-6-(2-methylpropyl)benzoic acidSynthesis of substituted anthranilic acid derivatives. rsc.org
Ortho-AlkylationPd(OAc)₂2-Alkyl-6-(2-methylpropyl)benzoic acidConstruction of polysubstituted aromatic rings. nih.govresearchgate.net

Contributions to Materials Science and Polymer Chemistry

The structural features of this compound suggest its potential utility in the development of new polymers and materials.

As an additive , this compound can be physically blended with polymers to modify their bulk properties. Research on the parent compound, benzoic acid, has shown its ability to be incorporated into the crystalline or amorphous phases of polymers like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). nih.gov By analogy, the isobutyl group of this compound would enhance its miscibility with nonpolar polymer matrices, potentially acting as a plasticizer to increase flexibility or as a nucleating agent to control crystallinity.

As a monomer , the carboxylic acid group enables its chemical incorporation into polymer chains. It can be used in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. When copolymerized with other monomers, it can introduce pendant isobutyl groups along the polymer backbone. These bulky, hydrophobic side chains can significantly influence the polymer's properties by disrupting chain packing, lowering the glass transition temperature (Tg), and increasing solubility in organic solvents.

Role Method of Incorporation Polymer Class (Example) Potential Effect on Polymer Properties
AdditiveMelt blending, solution castingPolyolefins, PolystyrenesIncreased flexibility (plasticization), altered crystallinity
MonomerPolycondensationPolyesters, PolyamidesLowered glass transition temp. (Tg), enhanced solubility, modified morphology

Applications in Catalyst Design and Ligand Synthesis

In the field of organometallic chemistry and catalysis, ligands play a critical role in modulating the behavior of a metal center. Ortho-substituted benzoic acids are well-established precursors for synthesizing ligands. The carboxylate group can act as an anchor to a metal ion, while the ortho substituent provides steric bulk that can create a specific coordination environment.

The isobutyl group in this compound offers a moderate level of steric hindrance. This feature can be exploited in ligand design to control catalyst activity and selectivity. For instance, a ligand derived from this acid could be used to:

Prevent catalyst deactivation by blocking pathways for dimerization or aggregation.

Create a chiral pocket around a metal center if the ligand is made chiral.

Influence the regioselectivity or stereoselectivity of a catalytic reaction by controlling how substrates approach the metal center.

Such ligands could be applied in a variety of catalytic processes, including cross-coupling reactions, polymerization, and asymmetric synthesis.

Utilization as a Model Compound for Mechanistic Studies in Organic Chemistry

The study of reaction mechanisms often requires a systematic investigation of how molecular structure affects reactivity. Ortho-substituted benzoic acids are classic model compounds for studying the impact of steric hindrance on reactions involving the carboxylic acid group.

This compound is an excellent candidate for such studies due to its moderately bulky, non-polar isobutyl group. By comparing its reaction rates in, for example, acid-catalyzed esterification with those of other 2-alkylbenzoic acids (e.g., 2-methyl, 2-ethyl, 2-tert-butyl), chemists can quantitatively assess the steric demands of the reaction's transition state. The isobutyl group provides a data point between less-hindered primary alkyl groups and the highly-hindered tert-butyl group, allowing for a more nuanced understanding of steric effects. This systematic data is crucial for developing predictive models of reactivity and for optimizing reaction conditions in organic synthesis.

Compound Ortho-Substituent Relative Steric Hindrance Hypothetical Relative Rate of Esterification (krel)
Benzoic acid-HVery Low100
2-Methylbenzoic acid-CH₃Low20
2-Ethylbenzoic acid-CH₂CH₃Moderate10
This compound -CH₂CH(CH₃)₂Moderate-High5
2-(1,1-Dimethylethyl)benzoic acid-C(CH₃)₃Very High< 1

Note: The relative rates are hypothetical and for illustrative purposes to demonstrate the principle of increasing steric hindrance.

Environmental Fate and Chemical Degradation of 2 2 Methylpropyl Benzoic Acid

Photochemical and Chemical Degradation Pathways in Environmental Systems

There is currently no available scientific literature detailing the photochemical and chemical degradation pathways of 2-(2-Methylpropyl)benzoic acid in environmental systems. Research on the susceptibility of this specific compound to degradation by sunlight (photolysis) or its reaction with other chemicals in the environment, such as hydroxyl radicals, has not been found. Therefore, no degradation products or reaction kinetics can be reported at this time.

Biodegradation Studies in Aquatic and Terrestrial Matrices

Specific studies on the biodegradation of this compound in either aquatic or terrestrial environments are not present in the accessible scientific literature. Consequently, there is no data on the rate of its breakdown by microorganisms, the conditions under which such breakdown might occur, or the resulting metabolites in these matrices.

Research on Environmental Occurrence and Persistence

There is a lack of research on the environmental occurrence and persistence of this compound. Monitoring studies that would identify its presence in water, soil, or air, and studies to determine its half-life in various environmental compartments, have not been published. As a result, its potential for long-range transport or bioaccumulation is unknown.

Data Tables

Due to the absence of specific research findings on the environmental fate and degradation of this compound, no data tables can be generated.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-Methylpropyl)benzoic acid derivatives?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as solvent polarity, temperature, and catalyst selection. For ester derivatives (e.g., isobutyl benzoate), esterification via acid-catalyzed reactions (e.g., Fischer-Speier) is common. Purification via recrystallization or chromatography is critical to isolate isomers, as branching in the 2-methylpropyl group may lead to regioselectivity challenges. Analytical techniques like NMR and HPLC should confirm structural integrity and purity .

Q. How do researchers select solvents for solubility studies of this compound analogs?

  • Methodological Answer : Solvent selection is guided by polarity and hydrogen-bonding capacity. For example, 2-methylbenzoic acid derivatives exhibit higher solubility in alcohols (ethanol, 1-propanol) and cyclic ethers (tetrahydrofuran) compared to alkanes. Experimental solubility data in 16 alcohols and ethers at 298 K can inform solvent choices for crystallization or formulation .

Q. What analytical methods are recommended for detecting impurities in this compound-based pharmaceuticals?

  • Methodological Answer : Reverse-phase HPLC with UV detection is standard for impurity profiling. For example, impurities such as (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid (EP Impurity A) and related analogs can be resolved using C18 columns with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Mass spectrometry (LC-MS) further confirms trace contaminants .

Advanced Research Questions

Q. How can computational models like the Abraham solvation equation predict solubility behavior of this compound derivatives?

  • Methodological Answer : The Abraham model uses solute descriptors (e.g., McGowan volume, excess molar refraction) to correlate log10(SRorP) values with solvent properties. For 2-methylbenzoic acid, descriptors such as S=0.840S = 0.840, A=0.420A = 0.420, and B=0.440B = 0.440 were derived from 47 solvent systems. These enable predictions of solubility in untested solvents, reducing experimental workload .

Q. What strategies address regioselectivity challenges in synthesizing this compound conjugates for anti-inflammatory applications?

  • Methodological Answer : Regioselectivity in NSAID conjugates (e.g., ibuprofen derivatives) can be controlled via protecting group strategies or metal-catalyzed coupling. For example, chlorin-ibuprofen conjugates require precise stoichiometry and reaction times to avoid cross-reactivity at the benzoic acid’s carboxyl group. DFT calculations aid in predicting reactive sites .

Q. How do researchers validate discrepancies in solubility data for this compound across studies?

  • Methodological Answer : Discrepancies arise from variations in measurement techniques (e.g., gravimetric vs. spectroscopic). Statistical validation via Bland-Altman analysis or inter-laboratory comparisons ensures reproducibility. For instance, solubility in 2-pentanol reported by Coaxum et al. (1998) was later refined using updated Abraham coefficients .

Q. What advanced techniques characterize metabolites of this compound in pharmacological studies?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with stable isotope labeling identifies metabolites like 2-[4-(2-methylpropyl)phenyl]acetic acid. In vitro models (hepatic microsomes) assess phase I/II metabolism, while NMR elucidates stereochemical changes in hydroxylated derivatives .

Q. How are structure-activity relationships (SARs) explored for this compound derivatives in anti-inflammatory drug design?

  • Methodological Answer : SAR studies involve systematic modification of the 2-methylpropyl chain and benzoic acid substituents. In vitro assays (e.g., COX-2 inhibition) paired with molecular docking (e.g., AutoDock Vina) reveal that branching enhances lipophilicity and target binding. Fenamic acid analogs show improved potency when conjugated to chlorin scaffolds .

Methodological Tables

Table 1 : Abraham Solute Descriptors for 2-Methylbenzoic Acid

DescriptorValueApplication
SS0.840Dipolarity/polarizability
AA0.420Hydrogen-bond acidity
BB0.440Hydrogen-bond basicity
LL4.6770Hexadecane/air partition coefficient
Source: IUPAC-NIST Solubility Data Series

Table 2 : Common Impurities in this compound Pharmaceuticals

Impurity NameCAS RNDetection Method
(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid66622-47-7HPLC (C18, 220 nm)
1-[4-(2-Methylpropyl)phenyl]-ethanone38861-78-8LC-MS (ESI+)
Source: Reference Standards for Pharmaceutical Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.